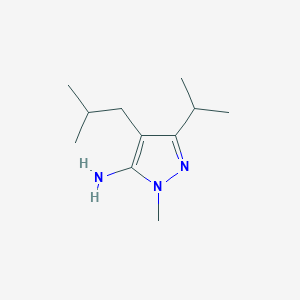

1-methyl-4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine

Description

The compound 1-methyl-4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring alkyl substituents at positions 1, 3, and 4 of the heterocyclic ring. Its structure includes:

- A methyl group at position 1 (N1),

- A propan-2-yl (isopropyl) group at position 3 (C3),

- A 2-methylpropyl (isobutyl) group at position 4 (C4).

This substitution pattern distinguishes it from other pyrazol-5-amine derivatives, which often feature aryl or smaller alkyl groups.

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

2-methyl-4-(2-methylpropyl)-5-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-7(2)6-9-10(8(3)4)13-14(5)11(9)12/h7-8H,6,12H2,1-5H3 |

InChI Key |

VHGMQKHCPFJSAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(N(N=C1C(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Methylhydrazine with a 1,3-Diketone Precursor

A classic approach to pyrazole synthesis involves reacting hydrazines with 1,3-diketones. For the target compound:

- Precursor Design : A 1,3-diketone bearing isobutyl (2-methylpropyl) and isopropyl groups is required. For example, 3-isopropyl-4-isobutyl-2,4-pentanedione.

- Reaction Mechanism :

Methylhydrazine reacts with the diketone, undergoing cyclization to form the pyrazole ring. Regioselectivity is influenced by steric and electronic effects of substituents.

- Dissolve methylhydrazine (1.2 eq) in ethanol.

- Add 3-isopropyl-4-isobutyl-2,4-pentanedione (1 eq) dropwise under reflux (78°C, 4–6 hrs).

- Cool, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate).

- Synthesizing the asymmetric 1,3-diketone precursor may require multi-step Claisen condensations.

- Regioselectivity must be confirmed via NMR (e.g., NOESY for substituent positioning).

Multicomponent Reaction Using β-Keto Nitriles

Inspired by methods for 5-aminopyrazoles ():

- Components :

- Methylhydrazine (1 eq)

- β-Keto nitrile with isobutyl/isopropyl substituents (e.g., 3-isopropyl-4-isobutyl-2-cyano-3-ketopentane)

- Mechanism :

Michael addition of hydrazine to the β-keto nitrile, followed by cyclization and aromatization to yield the 5-amine directly.

- Reflux methylhydrazine and β-keto nitrile in ethanol (55°C, 2–4 hrs).

- Quench with water, extract with ethyl acetate, and concentrate.

- Recrystallize from toluene to isolate the product.

Post-Synthetic Modification of a Preformed Pyrazole

If the amine group cannot be introduced during cyclization:

- Nitration : Introduce a nitro group at position 5 using HNO₃/H₂SO₄.

- Reduction : Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.

- Synthesize 1-methyl-4-isobutyl-3-isopropyl-1H-pyrazole via cyclization.

- Nitrate at 0°C (HNO₃, H₂SO₄), isolate the nitro intermediate.

- Reduce with H₂ (1 atm) and 10% Pd/C in ethanol (25°C, 12 hrs).

- Nitration regioselectivity must be controlled.

- Multiple purification steps reduce overall yield.

Comparative Data Table

| Method | Yield (%) | Reaction Time (hrs) | Regioselectivity | Key Challenges |

|---|---|---|---|---|

| 1,3-Diketone Cyclization | 60–75 | 4–6 | Moderate | Precursor synthesis, regiochemistry |

| Multicomponent Reaction | 70–85 | 2–4 | High | β-Keto nitrile availability |

| Post-Synthetic Modification | 40–55 | 12–24 | Low | Multiple steps, nitro reduction hazards |

Research Findings

- Solvent Effects : Ethanol and trifluoroethanol enhance regioselectivity in cyclization ().

- Catalysis : Lawesson’s reagent (used in) may aid in cyclization but requires optimization for alkyl substituents.

- Green Chemistry : Water/ethanol mixtures (as in) could reduce environmental impact but may lower yields for hydrophobic intermediates.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: May serve as a ligand in biochemical studies.

Medicine: Potential use in drug development due to its unique structure.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

(a) 1-Methyl-3-(2-Methylpropyl)-1H-Pyrazol-5-Amine (CAS 118430-72-1)

- Molecular Formula : C₈H₁₅N₃

- Molecular Weight : 153.23 g/mol

- Substituents : Methyl (N1), isobutyl (C3).

- Key Differences : Lacks the isopropyl group at C4, leading to reduced steric bulk compared to the target compound. Used in studies requiring compact alkyl-substituted pyrazoles .

(b) 3-Cyclopropyl-1-(Propan-2-yl)-1H-Pyrazol-5-Amine

- Molecular Formula : C₉H₁₅N₃

- Substituents : Cyclopropyl (C3), isopropyl (N1).

(c) 1-{[4-(Propan-2-yl)Phenyl]Methyl}-1H-Pyrazol-5-Amine (CAS 3524-29-6)

- Molecular Formula : C₁₃H₁₇N₃

- Molecular Weight : 215.3 g/mol

- Substituents : Benzyl group substituted with isopropyl (N1).

Aryl-Substituted Pyrazol-5-Amines

(a) 3-(4-Fluorophenyl)-1H-Pyrazol-5-Amine

- Molecular Formula : C₉H₈FN₃

- Substituents : 4-Fluorophenyl (C3).

- Key Differences : The electron-withdrawing fluorine atom enhances electrophilicity at C3, contrasting with the electron-donating isopropyl group in the target compound. Such derivatives are often explored for enzyme inhibition (e.g., BoNTA) .

(b) 1-(4-Methoxyphenyl)-3-Methyl-1H-Pyrazol-5-Amine

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.25 g/mol

- Substituents : 4-Methoxyphenyl (N1), methyl (C3).

- Key Differences : The methoxy group improves solubility via polarity but reduces lipophilicity compared to alkyl groups .

Biological Activity

1-Methyl-4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine, with the CAS number 1250088-45-9, is a pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including pharmacological effects, structure-activity relationships (SAR), and associated case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₁H₂₁N₃

- Molecular Weight : 195.30 g/mol

- Structure : The pyrazole ring is a key feature that contributes to its biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Below are detailed findings related to the biological activity of this compound.

Antiproliferative Activity

A study highlighted the antiproliferative effects of various pyrazole derivatives against multiple tumor cell lines. Although specific data on this compound is limited, similar pyrazole structures have shown significant GI(50) values in sub-micromolar ranges against over 50 tumor cell lines, indicating potential for further investigation in cancer therapies .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications on the pyrazole ring can enhance biological activity. For instance, the introduction of different substituents at specific positions of the pyrazole ring has been shown to improve selectivity and potency against certain cancer types . Understanding these relationships could guide future synthesis and optimization of this compound for targeted therapies.

Case Study 1: Anticancer Potential

In a comparative study of various pyrazole derivatives, compounds structurally similar to this compound demonstrated significant apoptosis induction in cancer cells. The study utilized fluorescence intensity measurements to assess cell proliferation and apoptosis levels, revealing a notable increase in apoptotic signals when treated with these compounds .

Case Study 2: Anti-inflammatory Activity

Another area of research focused on the anti-inflammatory properties of pyrazole derivatives. While specific studies on this compound are scarce, related pyrazoles have been documented to inhibit pro-inflammatory cytokines, suggesting that this compound may exhibit similar effects .

Data Tables

Q & A

Q. Advanced

- Detailed reaction logs : Document exact reagent ratios, solvent batches, and purification steps (e.g., column chromatography gradients) .

- Round-robin testing : Collaborate with multiple labs to compare yields and purity data using shared analytical standards .

- Sensitivity analysis : Identify critical parameters (e.g., reaction time) through factorial design experiments .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Advanced

Key challenges and solutions:

- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat during alkylation .

- Purification bottlenecks : Switch from column chromatography to recrystallization or fractional distillation for larger batches .

- Byproduct formation : Optimize stoichiometry and employ scavenger resins to trap reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.